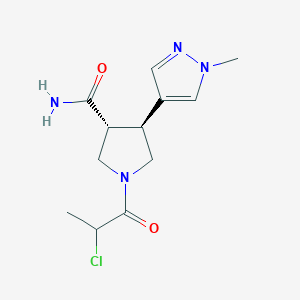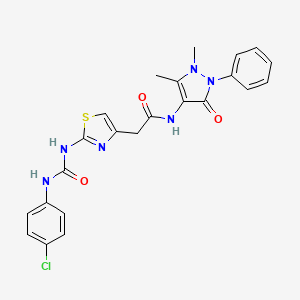
(3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide, also known as CPPC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations in lab experiments have been thoroughly investigated.
Mecanismo De Acción
(3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide inhibits DPP-4 by binding to the enzyme's active site, preventing it from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of GLP-1 and GIP, which stimulate insulin secretion and lower blood glucose levels.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, this compound has also been shown to have anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce pain-related behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide in lab experiments is its specificity for DPP-4, which allows for the selective inhibition of this enzyme without affecting other enzymes or receptors. However, one limitation is the relatively low yield of this compound using current synthesis methods, which can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for the study of (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide. One area of research could focus on the development of more efficient synthesis methods to increase the yield of the compound. Another area could involve the investigation of the potential use of this compound in the treatment of inflammatory and pain-related disorders. Additionally, further studies could explore the effects of this compound on other physiological processes beyond glucose metabolism and inflammation.
Métodos De Síntesis
(3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide can be synthesized using various methods, including the reaction of 1-methyl-4-pyrazolecarboxylic acid with 2-chloropropionyl chloride, followed by the reaction of the resulting product with (R)-3-aminopyrrolidine. Another method involves the reaction of 1-methyl-4-pyrazolecarboxylic acid with 2-chloropropionyl chloride, followed by the reaction of the resulting product with (S)-3-aminopyrrolidine. The yield of this compound using these methods has been reported to be between 50-70%.
Aplicaciones Científicas De Investigación
(3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide has been extensively studied for its potential use in scientific research. It has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
Propiedades
IUPAC Name |
(3R,4S)-1-(2-chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-7(13)12(19)17-5-9(10(6-17)11(14)18)8-3-15-16(2)4-8/h3-4,7,9-10H,5-6H2,1-2H3,(H2,14,18)/t7?,9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKYISXOQBFYTO-MKSVKPQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)C(=O)N)C2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1C[C@@H]([C@H](C1)C(=O)N)C2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)

![N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480352.png)





![1-Phenylmethoxycarbonyl-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid](/img/structure/B2480362.png)

![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2480367.png)
![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)
